molecular formula C10H13NO B1595950 N-(4-Ethylphenyl)acetamide CAS No. 3663-34-1

N-(4-Ethylphenyl)acetamide

Cat. No.: B1595950
CAS No.: 3663-34-1
M. Wt: 163.22 g/mol
InChI Key: HOPWGOFWAPWHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Acetamide (B32628) Chemistry and Diverse Compound Classes

N-(4-Ethylphenyl)acetamide belongs to the large family of organic compounds known as acetamides. ontosight.aiontosight.ai Acetamides are characterized by an acetamido group, which consists of a methyl group single-bonded to a carbonyl carbon, which is in turn single-bonded to a nitrogen atom. In the case of this compound, the nitrogen atom of the acetamido group is bonded to a 4-ethylphenyl group, classifying it as an N-arylacetamide or, more specifically, a para-substituted acetanilide (B955) derivative. nih.gov

This structural motif places this compound in a class of compounds that has significant relevance in medicinal chemistry and materials science. vulcanchem.comroyalsocietypublishing.org The N-arylacetamide framework is a key feature in many biologically active molecules. The presence of the ethyl group at the para-position of the phenyl ring influences the compound's electronic properties, lipophilicity, and steric profile, which are critical factors in its chemical reactivity and interactions with biological systems. vulcanchem.com

Overview of Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and its structural analogs has followed several key trajectories. A primary area of investigation is its use as a synthetic intermediate or a building block for more complex molecules. google.com For instance, its derivative, 2-chloro-N-(4-ethylphenyl)acetamide, is a versatile reagent used in the synthesis of various compounds. pharmaffiliates.com

Furthermore, N-arylacetamides, including this compound, are frequently employed as substrates in the development and optimization of new synthetic methodologies. arabjchem.org This includes research into metal-catalyzed cross-coupling reactions and C-H bond activation, which are fundamental processes in modern organic chemistry aimed at creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govliverpool.ac.ukacs.org

In the realm of medicinal chemistry, while this compound itself may not be a primary therapeutic agent, its structural motif is integral to the design of new drug candidates. royalsocietypublishing.orgroyalsocietypublishing.org Researchers often synthesize libraries of related N-arylacetamides to study structure-activity relationships, aiming to identify compounds with potential therapeutic effects, such as anti-tubercular or anticancer properties. nih.govnih.govtandfonline.com The core structure is also found in compounds investigated for their effects on the central nervous system.

Significance and Objectives of Academic Investigations Involving this compound

The academic investigation of this compound is driven by several key objectives. A significant goal is the development of novel, efficient, and sustainable synthetic methods. For example, researchers have explored metal-free conditions for the synthesis of N-arylacetamides to create more environmentally friendly chemical processes. arabjchem.org

Another important objective is to use this compound and related compounds as model substrates to understand fundamental chemical principles. By studying how the electronic and steric properties of the 4-ethylphenyl group affect reaction outcomes, chemists can gain insights that are applicable to a wide range of chemical transformations.

Furthermore, this compound serves as a scaffold for the creation of new molecules with potential applications in materials science, such as in the development of polymers or liquid crystals. vulcanchem.comvulcanchem.com The exploration of its derivatives continues to be an active area of research, with studies focusing on creating compounds with specific biological or material properties. ontosight.aiontosight.aivulcanchem.comevitachem.comevitachem.comchemdiv.com

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C10H13NO nih.govfluorochem.co.uk
Molecular Weight 163.22 g/mol nih.govchemeo.com
CAS Number 3663-34-1 nih.govfluorochem.co.uk
Melting Point 93–95 °C arabjchem.org
InChI Key HOPWGOFWAPWHDS-UHFFFAOYSA-N nih.govfluorochem.co.uk

Synthetic Approaches to N-Arylacetamides

The synthesis of N-arylacetamides, including this compound, is a fundamental transformation in organic chemistry. Various methods have been developed, each with its own advantages.

MethodDescription
Acylation of Anilines A common method involves the reaction of a substituted aniline (B41778) (like 4-ethylaniline) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). rsc.org
Metal-Free Amination Newer methods focus on sustainability and avoid the use of metal catalysts. One such approach involves the amination of aryltriazenes with acetonitrile (B52724) under mild, metal-free conditions, yielding N-arylacetamides. arabjchem.org
From 2-Chloro-N-arylacetamides The corresponding 2-chloro-N-arylacetamide can be synthesized and subsequently used as a precursor. For example, reacting 4-ethylaniline (B1216643) with chloroacetyl chloride produces 2-chloro-N-(4-ethylphenyl)acetamide, a versatile intermediate for further reactions. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPWGOFWAPWHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190099
Record name Acetamide, N-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-34-1
Record name Acetamide, N-(4-ethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Ethylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-ETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M2JQA56H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of N 4 Ethylphenyl Acetamide

Established Synthetic Routes for N-(4-Ethylphenyl)acetamide

The synthesis of this compound is primarily achieved through straightforward and well-documented chemical reactions. These methods are foundational for obtaining the core structure upon which more complex derivatives are built.

Condensation Reactions in this compound Synthesis

A prevalent and efficient method for synthesizing this compound involves the condensation reaction between 4-ethylaniline (B1216643) and an acetylating agent. A common acetylating agent used is chloroacetyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as sodium acetate, and a suitable solvent like glacial acetic acid. The process involves heating the reaction mixture to facilitate the formation of the amide bond. nih.gov

Another approach involves the reaction of 4-ethylaniline with acetic anhydride (B1165640). This method often requires reflux conditions to drive the reaction to completion. The progress of the synthesis can be monitored using techniques like thin-layer chromatography (TLC).

Synthesis of this compound Derivatives and Analogues

The this compound scaffold is a versatile platform for the development of a wide array of derivatives and analogues. These modifications are often pursued to explore structure-activity relationships in various chemical and biological contexts.

Strategies for Incorporating the this compound Moiety into Novel Scaffolds

The this compound moiety can be incorporated into more complex molecular architectures through various synthetic strategies. One common method is to first synthesize a core heterocyclic structure and then append the this compound group. For instance, the synthesis of some triazole derivatives involves the initial formation of a triazole ring, which is then functionalized and subsequently coupled with a reagent that introduces the this compound unit. evitachem.com

Another strategy involves using a precursor molecule that already contains the this compound structure. For example, 2-chloro-N-(4-ethylphenyl)acetamide is a key intermediate that can be reacted with various nucleophiles to generate a diverse range of derivatives. nih.govresearchgate.net This approach has been used to synthesize benzimidazole (B57391) derivatives by reacting 2-chloro-N-(4-ethylphenyl)acetamide with 2-mercaptobenzimidazole. nih.gov

The following table summarizes some examples of incorporating the this compound moiety into different scaffolds:

ScaffoldSynthetic StrategyKey Reagents
BenzimidazoleReaction of 2-chloro-N-(4-ethylphenyl)acetamide with 2-mercaptobenzimidazole. nih.gov2-chloro-N-(4-ethylphenyl)acetamide, 2-mercaptobenzimidazole, triethylamine, ethanol. nih.gov
TriazoloquinoxalineMulti-step synthesis involving the formation of a quinoxaline (B1680401) precursor, followed by triazole ring formation and subsequent acetylation with this compound. vulcanchem.como-phenylenediamine, glyoxal, hydrazine (B178648) derivatives, this compound. vulcanchem.com
ThiazoleReaction of thiosemicarbazone precursors with α-haloketones. acs.org2-(4-acetylphenoxy)-N-(aryl)acetamides, thiosemicarbazide, N-bromosuccinimide. acs.org
Indole (B1671886)Coupling of indole acetic acid with 4-ethylaniline. google.comIndole acetic acid, 4-ethylaniline, coupling agents (e.g., HATU). google.com

Multi-step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex derivatives often requires multi-step reaction sequences. These sequences can involve the initial synthesis of the this compound core followed by a series of transformations to build the desired complexity.

For example, the synthesis of certain phenoxy acetamide (B32628) derivatives starts with the reaction of 1-phenylethylamine (B125046) with substituted phenols to create a basic acetamide structure, which can then be further modified. nih.gov In another instance, the synthesis of some triazole-based acetamides begins with the chemical modification of 2-(4-isobutylphenyl)propanoic acid, which is then coupled with different electrophiles to yield the final products. nih.gov

A general approach for synthesizing complex derivatives involves the following steps:

Synthesis of a core intermediate: This could be a heterocyclic system or a functionalized aromatic compound.

Introduction of the acetamide side chain: This is often achieved by reacting the core intermediate with a suitable acetamide precursor, such as 2-chloro-N-(4-ethylphenyl)acetamide. nih.gov

Further functionalization: The resulting molecule can be further modified through various reactions like substitutions, cyclizations, or coupling reactions to introduce additional functional groups or molecular scaffolds.

Reaction Mechanisms and Pathways of this compound and its Derivatives

Understanding the reaction mechanisms of this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.

Oxidation and Reduction Pathways of the Chemical Compound

The this compound molecule and its derivatives can undergo oxidation and reduction reactions at various functional groups.

Oxidation: The ethyl group on the phenyl ring can potentially be oxidized to a primary alcohol, aldehyde, or carboxylic acid under appropriate oxidizing conditions. The acetamide group itself is generally stable to oxidation, but the aromatic ring can be susceptible to oxidation under harsh conditions. For some derivatives, such as those containing a sulfanyl (B85325) group, oxidation can lead to the formation of sulfoxides or sulfones. evitachem.com

Reduction: The amide functional group in this compound can be reduced to the corresponding secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a common strategy to convert amides into amines. In derivatives containing other reducible functional groups, such as nitro groups, selective reduction can be achieved using specific reagents and conditions. evitachem.com

Nucleophilic Substitution Reactions Involving the Acetamide Group

The acetamide group of this compound, while generally stable, can participate in nucleophilic substitution reactions, primarily at the carbonyl carbon. These reactions typically involve the cleavage of the amide bond.

The most common nucleophilic substitution reaction for amides is hydrolysis, which can be promoted by either acidic or basic conditions. Under these conditions, the amide bond is cleaved to yield 4-ethylaniline and acetic acid. The presence of the amide nitrogen allows for potential engagement in nucleophilic substitution reactions under specific conditions. smolecule.com The acetamide group can also undergo further acylation under certain circumstances, which is a form of nucleophilic acyl substitution. evitachem.com

In related acetamide structures, the alpha-carbon of the acetyl group is also a site for nucleophilic substitution. For instance, in the synthesis of more complex derivatives, a precursor like 2-chloro-N-(4-ethylphenyl)acetamide can undergo nucleophilic displacement of the chlorine atom. This highlights the reactivity of the position adjacent to the carbonyl group, which can be exploited for further molecular elaboration.

Below is a table summarizing key nucleophilic substitution reactions involving the acetamide moiety.

Reaction TypeReagents & ConditionsProduct(s)Description
Acid-Catalyzed Hydrolysis H₃O⁺, Heat4-Ethylaniline, Acetic AcidProtonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.
Base-Promoted Hydrolysis NaOH, H₂O, Heat4-Ethylaniline, Sodium AcetateNucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the 4-ethylphenylamide anion.
N-Acylation Acyl Halide (RCOCl), BaseN-(4-ethylphenyl)-N-acylacetamideThe amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. evitachem.com
α-Halogen Substitution Nucleophile (e.g., R₂NH)2-(Dialkylamino)-N-(4-ethylphenyl)acetamideUsing a precursor like 2-chloro-N-(4-ethylphenyl)acetamide, a nucleophile displaces the halide.

Cross-Coupling Reactions at the 4-Ethylphenyl Moiety

The 4-ethylphenyl ring of this compound can be functionalized through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the aromatic ring typically requires prior activation, usually through halogenation (e.g., conversion to an iodo- or bromo-derivative).

Commonly employed methods include the Suzuki and Heck reactions for attaching new groups to the aromatic core. evitachem.com A prime example is the Sonogashira coupling, which is used to form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In a reaction analogous to one performed on N-(4-iodophenyl)acetamide, a halogenated this compound could be coupled with an alkyne using a palladium-copper catalyst system.

Nickel-catalyzed cross-coupling reactions also present a viable route for forming new C-N bonds at the aromatic ring. nih.gov These methods demonstrate the versatility of the 4-ethylphenyl moiety as a scaffold for building more complex molecules, provided it is appropriately functionalized for cross-coupling. evitachem.comnih.gov

The following table details a representative cross-coupling reaction.

Reaction NameSubstratesCatalytic SystemProduct Type
Sonogashira Coupling N-(4-ethyl-I-phenyl)acetamide, Terminal Alkyne (e.g., Propiolic acid)PdCl₂(PPh₃)₂ (Palladium(II) chloride bis(triphenylphosphine)), CuI (Copper(I) iodide), in DMF/TriethylamineN-(4-ethyl-alkynylphenyl)acetamide

Thermal Stability and Degradation Pathways

The thermal stability of this compound is a critical parameter, particularly when it is subjected to high-temperature reaction conditions such as microwave-assisted synthesis, where decomposition can occur without careful temperature control. While specific high-temperature degradation studies on this compound are not extensively detailed, pathways can be inferred from the analysis of structurally similar compounds like the herbicide acetochlor. researchgate.net

The primary degradation pathway under thermal or photolytic stress is expected to be the cleavage of the C-N amide bond. researchgate.net This would result in the formation of 4-ethylaniline and an acetamide-derived radical or ketene (B1206846). Other potential degradation routes could involve reactions at the ethyl group, such as oxidation at the benzylic position (the CH₂ group), which is typically more reactive. Thermal stress can also lead to more complex decomposition reactions. evitachem.com

A summary of potential degradation products is provided in the table below.

Degradation PathwayConditionsMajor Products
Amide Bond Cleavage High Temperature / Photolysis4-Ethylaniline, Acetic Acid (after hydrolysis of intermediate)
Benzylic Oxidation Thermal stress in the presence of an oxidantN-(4-(1-hydroxyethyl)phenyl)acetamide, N-(4-acetylphenyl)acetamide

Catalysis in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the efficient synthesis of this compound and its subsequent chemical modification. A range of catalytic systems, from simple bases to complex organometallic and organocatalysts, are employed.

Catalysis in Synthesis: The most direct synthesis of this compound involves the acylation of 4-ethylaniline with an acetylating agent like acetyl chloride or acetic anhydride. This reaction is often facilitated by a base, such as sodium bicarbonate in a Schotten-Baumann-type reaction, to neutralize the HCl byproduct and drive the reaction to completion.

Catalysis in Derivatization: The derivatization of this compound utilizes a more diverse array of catalysts.

Transition Metal Catalysis: As discussed, palladium and copper catalysts are essential for Sonogashira couplings, while palladium catalysts are also key for Suzuki and Heck reactions. evitachem.com Nickel-based catalysts, often paired with ligands like 1,10-phenanthroline, are effective for C-N cross-coupling reactions. nih.gov

Base Catalysis: Strong bases like sodium hydride (NaH) can be used to deprotonate the amide N-H or an α-carbon on a substituent, facilitating nucleophilic substitution reactions. nih.gov Organic bases like piperidine (B6355638) can catalyze condensation reactions on related structures.

Organocatalysis: Chiral pyridine-N-oxides have emerged as highly effective nucleophilic organocatalysts for asymmetric acyl transfer reactions. acs.org These catalysts can activate acylating agents, enabling stereoselective modifications, which is a key area in modern synthetic chemistry. acs.orguni-koeln.de

The table below provides an overview of various catalytic systems and their applications.

Catalyst TypeExample Catalyst / SystemReaction TypeApplication
Base Catalysis NaHCO₃ / NaHAcylation / Nucleophilic SubstitutionSynthesis of the parent compound; Derivatization via deprotonation. nih.gov
Transition Metal Catalysis PdCl₂(PPh₃)₂ / CuISonogashira CouplingC-C bond formation at the phenyl ring.
Transition Metal Catalysis NiBr₂(dme) / 1,10-phenanthrolineC-N Cross-CouplingC-N bond formation. nih.gov
Organocatalysis Chiral 4-Aryl-pyridine-N-oxideAcylative Kinetic ResolutionAsymmetric derivatization involving acyl transfer. acs.org

Advanced Spectroscopic and Structural Characterization of N 4 Ethylphenyl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the bonding and functional groups present within a molecule through the analysis of its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(4-Ethylphenyl)acetamide displays a series of characteristic absorption bands that confirm its molecular structure.

Key vibrational frequencies observed in the FTIR spectrum are indicative of the N-H, C=O, and aromatic C-H bonds. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group is one of the most intense absorptions and is expected in the range of 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the C-H stretching of the ethyl group's CH₂ and CH₃ appear below 3000 cm⁻¹. Furthermore, characteristic peaks for the aromatic ring's C=C stretching vibrations can be found in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹)
N-H Stretch Secondary Amide ~3295
Aromatic C-H Stretch Phenyl Ring ~3100-3000
Aliphatic C-H Stretch Ethyl Group ~2965, 2870
C=O Stretch (Amide I) Amide ~1660
N-H Bend (Amide II) Amide ~1550
C=C Stretch Aromatic Ring ~1600, 1510, 1415

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR for analyzing molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound, the aromatic ring vibrations and the C-C backbone of the ethyl group are expected to produce strong Raman signals.

The symmetric stretching of the benzene (B151609) ring often gives a strong band around 1600 cm⁻¹. The breathing mode of the phenyl ring is also a characteristic Raman signal. The C-H stretching vibrations of both the aromatic ring and the ethyl group are also observable.

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch Phenyl Ring ~3060
Aliphatic C-H Stretch Ethyl Group ~2930, 2870
C=C Stretch Aromatic Ring ~1605
C-N Stretch Amide ~1280

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The ¹H-NMR spectrum of this compound shows distinct signals for each type of proton.

The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The aromatic protons on the para-substituted benzene ring typically appear as two doublets. The singlet for the acetyl methyl (CH₃) protons is also readily identifiable, as is the broad singlet for the amide (N-H) proton.

Table 3: ¹H-NMR Chemical Shifts and Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
N-H ~7.8-8.2 Broad Singlet 1H
Aromatic H (ortho to NHCOCH₃) ~7.40 Doublet 2H
Aromatic H (ortho to CH₂CH₃) ~7.10 Doublet 2H
-CH₂- (Ethyl) ~2.60 Quartet 2H
-COCH₃ (Acetyl) ~2.10 Singlet 3H

Carbon Nuclear Magnetic Resonance (¹³C-NMR) and Distortionless Enhancement of Polarization Transfer (DEPT) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete picture of the carbon skeleton can be assembled.

The ¹³C-NMR spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the downfield region. The aromatic carbons will have chemical shifts in the range of 110-150 ppm, with the carbon attached to the nitrogen and the carbon attached to the ethyl group having distinct shifts from the other aromatic carbons. The carbons of the ethyl group and the acetyl methyl group will appear in the upfield region.

Table 4: ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Amide) ~168.5
Aromatic C (ipso, attached to N) ~138.0
Aromatic C (ipso, attached to ethyl) ~135.5
Aromatic C (ortho to NHCOCH₃) ~128.5
Aromatic C (ortho to CH₂CH₃) ~120.0
-CH₂- (Ethyl) ~28.0
-COCH₃ (Acetyl) ~24.0

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (163.22 g/mol ). The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for acetanilides is the cleavage of the amide bond. The loss of a ketene (B1206846) molecule (CH₂=C=O) is also a characteristic fragmentation. The ethyl group on the phenyl ring can also undergo fragmentation.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
163 [M]⁺ (Molecular Ion)
148 [M - CH₃]⁺
121 [M - CH₂CO]⁺
106 [M - NHCOCH₃]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within the molecule's chromophores. The primary chromophores in this compound are the ethyl-substituted phenyl ring and the acetamido group (-NHC(O)CH₃). These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).

The electronic transitions observed for aromatic amides like this compound typically include π → π* and n → π* transitions. The π → π* transitions, originating from the phenyl ring and the carbonyl group, are generally of high intensity and occur at shorter wavelengths. The presence of the acetamido group conjugated with the phenyl ring can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The n → π* transitions are associated with the promotion of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital. These transitions are typically of lower intensity and may appear as a shoulder on the main absorption bands.

Experimental UV-Vis spectral data for this compound are available in spectral databases, confirming the presence of these characteristic absorption bands. nih.gov

Table 1: Typical Electronic Transitions in N-Arylacetamides

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ (phenyl, C=O) → π200-280 nmHigh
n → πn (O, N) → π (C=O)> 280 nmLow

While specific cyclic voltammetry studies on this compound are not extensively reported in the literature, the electrochemical behavior of N-arylacetamides can be inferred from related compounds. Cyclic voltammetry is a powerful technique to study the oxidation and reduction processes of a molecule.

For N-arylacetamides, the electrochemical oxidation typically involves the nitrogen atom of the amide group and the aromatic ring. The ease of oxidation is influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. The ethyl group at the para position is a weak electron-donating group, which would be expected to slightly lower the oxidation potential compared to unsubstituted acetanilide (B955). The oxidation process is often irreversible, indicating that the initially formed radical cation undergoes subsequent chemical reactions.

Similarly, reduction processes, if observed, would likely involve the carbonyl group or the aromatic system at highly negative potentials. Studies on related azo-maleimides containing substituted aniline (B41778) moieties show that redox reactions can be readily studied using cyclic voltammetry. mdpi.com

Table 2: Representative Electrochemical Data for a Related N-Arylacetamide Derivative (Data presented for illustrative purposes based on analogous compounds)

ProcessPeak Potential (Ep) vs. Ag/AgClScan Rate (mV/s)Characteristics
Oxidation+1.2 to +1.6 V100Irreversible
Reduction-1.8 to -2.2 V100Typically irreversible

X-ray Crystallography for Solid-State Molecular Architecture

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the deposition number 1519879. nih.gov The analysis reveals a monoclinic crystal system with the space group C 1 c 1. The unit cell parameters provide the fundamental dimensions of the repeating unit in the crystal lattice.

Table 3: Crystallographic Data for this compound

ParameterValue
FormulaC₁₀H₁₃NO
Crystal SystemMonoclinic
Space GroupC 1 c 1
a (Å)4.5852
b (Å)21.3953
c (Å)9.4310
α (°)90.00
β (°)90.001
γ (°)90.00
Z4
R-factor0.0433

Source: Crystallography Open Database, COD ID: 1519879 nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates a two-dimensional fingerprint plot that summarizes the types and relative contributions of different intermolecular interactions.

For acetanilide derivatives, Hirshfeld surface analysis typically shows that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. mdpi.comnih.gov The large percentage of H···H contacts is common for organic molecules. The C···H interactions often indicate the presence of C-H···π stacking, while the O···H contacts are crucial for identifying hydrogen bonds. The red spots on the dnorm surface highlight these short, significant contacts, such as the N-H···O hydrogen bonds. researchgate.net

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Acetanilide (Data presented for illustrative purposes based on analogous compounds) nih.gov

Interaction TypeContribution (%)
H···H~30-45%
O···H/H···O~15-45%
C···H/H···C~8-25%

The crystal packing of this compound is governed by a network of intermolecular forces that dictate the formation of its supramolecular architecture. A dominant feature in the crystal structures of N-arylacetamides is the formation of hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), leading to the formation of chains or ribbons of molecules. mdpi.com

In the case of this compound, it is expected that molecules are linked by N-H···O hydrogen bonds, forming one-dimensional chains. These chains then pack together, stabilized by weaker interactions such as van der Waals forces and potentially C-H···π interactions involving the phenyl rings of adjacent chains. The ethyl groups would likely be oriented to optimize packing efficiency within the crystal lattice. This ordered arrangement of molecules into a stable, three-dimensional structure is a hallmark of supramolecular assembly in the solid state.

Computational Chemistry and Molecular Modeling of N 4 Ethylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and predict the chemical behavior of molecules. For N-(4-Ethylphenyl)acetamide, these methods elucidate the fundamental aspects of its structure and reactivity. While specific computational studies dedicated solely to this compound are not extensively available in the reviewed literature, the principles and expected outcomes can be understood through analyses of structurally similar N-arylacetamides, such as Phenacetin (N-(4-ethoxyphenyl)acetamide) and Paracetamol (N-(4-hydroxyphenyl)acetamide). researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is highly effective for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, can determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. iucr.orgnih.gov

A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would be distributed over the acetamido group and the aromatic ring. ijrti.org Calculations on analogous compounds can provide insight into the expected energy values. researchgate.netijrti.org For instance, DFT studies on similar acetamide (B32628) derivatives have calculated energy gaps that indicate high stability. nih.gov

Table 1: Illustrative Frontier Orbital Energies for an Analogous Compound (Phenacetin) Data from a DFT study on the structurally similar compound Phenacetin (N-(4-Ethoxyphenyl)acetamide) is presented for illustrative purposes. researchgate.net

ParameterEnergy (eV)
EHOMO-8.55
ELUMO-1.70
Energy Gap (ΔE)6.85
Note: This data is for Phenacetin and serves as a representative example of results obtained from such calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). rsc.org

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide hydrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The aromatic ring would show a moderately negative potential due to its π-electron cloud, with this potential being slightly influenced by the electron-donating ethyl group. nih.govnih.gov This analysis helps identify the molecule's reactive sites and intermolecular interaction patterns. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge delocalization, and hyperconjugative interactions. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov

Table 2: Illustrative NBO Analysis for an Analogous N-Arylacetamide This table presents typical stabilization energies (E(2)) for key intramolecular interactions found in N-arylacetamides to illustrate the output of NBO analysis.

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)~ 50-60
LP (N)π* (Phenyl Ring)~ 20-30
π (Phenyl Ring)π* (C=O)~ 5-10
LP (O)σ* (N-Ccarbonyl)~ 25-35
Note: These are representative values for this class of compounds and not specific to this compound.

First-order hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response to an applied electric field, which is crucial for applications in optoelectronics and photonics. researchgate.net Molecules with significant NLO properties often possess a strong intramolecular charge transfer (ICT) character, typically facilitated by electron donor and acceptor groups connected by a π-conjugated system. nih.gov

For this compound, the acetamido group and the ethylphenyl group can act as a weak donor-acceptor system. Computational methods, such as DFT, can be used to calculate the static first-order hyperpolarizability (β₀) and its components. mdpi.com A larger value of β indicates a stronger NLO response. The magnitude of β is sensitive to the molecule's electronic structure, particularly the HOMO-LUMO gap and the difference in dipole moment between the ground and excited states. nih.gov While this compound is not expected to have exceptionally large NLO properties compared to classic push-pull systems, these calculations provide a quantitative measure of its potential for such applications. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. researchgate.net

For this compound, key areas of conformational flexibility include the rotation around the C(aryl)-N bond and the C-C single bonds of the ethyl group. MD simulations can reveal the preferred rotational orientations (conformers) and the energy barriers between them. chemrxiv.org Studies on similar N-arylacetamides have shown that the planarity of the amide group is generally maintained, but rotation around the aryl-nitrogen bond leads to different stable conformers. nih.gov These simulations are essential for understanding how the molecule's shape can change in different environments, which in turn affects its interactions with other molecules or biological targets.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of acetamide derivatives has been the subject of numerous such investigations. These studies provide a framework for hypothesizing the potential interactions of this compound.

Research on structurally similar N-arylacetamides has revealed interactions with a variety of biological targets, including enzymes and proteins implicated in a range of diseases. For instance, derivatives of acetamide have been docked against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. nih.govnih.gov Other studies have explored interactions with microbial enzymes like urease and alpha-amylase, suggesting potential applications as enzyme inhibitors. nih.gov In the realm of oncology, acetamide-containing compounds have been evaluated for their binding affinity to cancer-related proteins such as B-cell lymphoma 2 (Bcl-2) family proteins (BCL-2, BCL-W, Mcl-1), protein kinase B (AKT), and B-Raf proto-oncogene, serine/threonine kinase (BRAF). nih.govresearchgate.net

The binding affinity in these docking studies is typically quantified by a docking score, often expressed in kcal/mol, with more negative values indicating a stronger predicted interaction. For example, docking studies of N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, showed binding energies of -7.5 kcal/mol and -7.6 kcal/mol against AChE and BChE, respectively. nih.gov These interactions are stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues within the active site of the protein.

Potential Biological Target ClassSpecific ExamplesRelevance
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases
Metabolic EnzymesUrease, Alpha-amylaseEnzyme Inhibition
Cancer-Related ProteinsBcl-2 family proteins, AKT, BRAFOncology

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. nih.gov These models are built by correlating variations in the physicochemical properties of a series of compounds with their observed biological activities. The goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds.

For this compound and its analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

A study on N-(substituted phenyl)-2-chloroacetamides, which are structurally analogous to this compound, provides insights into the types of descriptors that could be relevant for this class of compounds. nih.gov In such a study, a dataset of compounds with known biological activities (e.g., antimicrobial) would be used. Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical equation that links the descriptors to the activity.

The general form of a simple linear QSAR model can be represented as:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant

Where c1, c2, etc., are the regression coefficients determined from the statistical analysis. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power, which is assessed through internal and external validation techniques. While a specific QSAR model for this compound is not available, the principles of QSAR suggest that its biological activity would be influenced by the electronic and hydrophobic characteristics of the ethylphenyl group and the amide linkage.

Descriptor ClassExamplesPotential Influence on Activity
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesReceptor binding, reactivity
StericMolecular weight, Molar refractivity, van der Waals volumeFit within the receptor's active site
HydrophobicLogP (octanol-water partition coefficient)Membrane permeability, interaction with hydrophobic pockets
TopologicalConnectivity indices, Shape indicesOverall molecular shape and branching

Theoretical Prediction of Drug-like Properties (e.g., ADMET)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction models are widely used to filter out compounds with unfavorable pharmacokinetic profiles early in the development pipeline, thereby reducing the likelihood of late-stage failures.

For this compound, several key drug-like properties can be computationally predicted. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. A compound is considered to have good oral bioavailability if it generally adheres to the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Based on the structure of this compound, its physicochemical properties can be calculated using various computational tools. Publicly available data from databases like PubChem provide computed properties for this compound. nih.govnih.gov

ADMET PropertyPredicted Value/ComplianceSignificance
Molecular Weight163.22 g/molComplies with Lipinski's rule (<500)
XLogP32.2Complies with Lipinski's rule (<5)
Hydrogen Bond Donor Count1Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptor Count1Complies with Lipinski's rule (≤10)
Rotatable Bond Count2Indicates good molecular flexibility
Topological Polar Surface Area (TPSA)29.1 ŲSuggests good intestinal absorption and blood-brain barrier penetration

The predicted properties for this compound suggest that it possesses favorable drug-like characteristics. Its molecular weight and logP are well within the desirable range for oral absorption. The low hydrogen bond donor and acceptor counts further support this prediction. The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties. A TPSA of less than 140 Ų is generally associated with good oral bioavailability, and a value below 90 Ų is often linked to good penetration of the blood-brain barrier. The calculated TPSA for this compound is low, indicating a high probability of good membrane permeability.

Biological Activity and Pharmacological Investigations of N 4 Ethylphenyl Acetamide

Antimicrobial Activity Studies

Research into the N-phenylacetamide scaffold, of which N-(4-Ethylphenyl)acetamide is a member, has revealed significant potential for antimicrobial applications. Investigations have primarily focused on derivatives of this core structure, where modifications are made to enhance potency and broaden the spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy and Spectrum against Bacterial Strains

Derivatives of N-phenylacetamide have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The core structure is often hybridized with other bioactive scaffolds to enhance its efficacy.

For instance, a series of acetamide (B32628) derivatives incorporating a 2-mercaptobenzothiazole (B37678) moiety was synthesized and evaluated. nih.gov Among these, compounds featuring pyrrolidine, pyridine, and amino oxadiazole rings showed significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov Similarly, a study on pyrazine (B50134) carboxamide derivatives, synthesized via Suzuki coupling, identified compounds with strong antibacterial effects against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com

Further studies have explored N-phenylacetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety. These compounds showed sustained inhibitory activities against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. researchgate.net

Derivative ClassBacterial StrainsKey FindingsReference
2-Mercaptobenzothiazole AcetamidesGram-positive and Gram-negative bacteriaActivity comparable to levofloxacin. Pyrrolidine, pyridine, and amino oxadiazole substitutions enhanced potency. nih.gov
Pyrazine CarboxamidesExtensively Drug-Resistant (XDR) S. TyphiOne derivative showed a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. mdpi.com
1,3,4-Oxadiazole AcetamidesXanthomonas oryzae pv. oryzae, Ralstonia solanacearum, Xanthomonas axonopodis pv. citriDemonstrated sustained inhibition activities against plant pathogenic bacteria. researchgate.net

Antifungal Properties and Activity against Fungal Strains

The N-phenylacetamide structure is also a promising scaffold for the development of antifungal agents. A notable example is 4'-phenyl-1-napthyl-phenyl acetamide, a compound isolated from Streptomyces sp. DPTB16. ni.ac.rs This natural product derivative exhibited significant in vitro antifungal activity, showing the highest inhibition against Candida albicans, followed by Aspergillus niger, A. flavus, Mucor sp., and A. fumigatus. ni.ac.rs

In another study, a series of synthetic [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives were developed and screened. These compounds displayed better antifungal activity against both Candida albicans and Aspergillus niger than the reference drug fluconazole. One derivative was particularly active against C. albicans with a MIC of 0.224 mg/mL, while another was most active against A. niger with a MIC of 0.190 mg/mL.

DerivativeFungal StrainsKey FindingsReference
4'-phenyl-1-napthyl-phenyl acetamideCandida albicans, Aspergillus niger, A. flavus, Mucor sp., A. fumigatusShowed maximum inhibitory activity against C. albicans. ni.ac.rs
[4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivativesCandida albicans, Aspergillus nigerExhibited better activity than fluconazole. MIC values reached as low as 0.190 mg/mL.

Mechanistic Insights into Antimicrobial Action

Investigations into the mechanism of action for antimicrobial acetamide derivatives suggest that they may target essential bacterial enzymes. Molecular docking studies on 2-mercaptobenzothiazole acetamide derivatives have indicated that their antibacterial activity could stem from the inhibition of bacterial DNA gyrase and protein kinases. nih.gov The synthesized molecules were observed to fit into the same hydrophobic binding pockets of these enzymes as the known antibiotic levofloxacin, which acts by inhibiting DNA gyrase. nih.gov This suggests that these acetamide derivatives may disrupt bacterial DNA replication and other critical cellular processes, leading to cell death. nih.gov

Anticancer and Cytotoxic Activity Assessments

The N-phenylacetamide scaffold has been extensively explored as a pharmacophore in the design of novel anticancer agents. Derivatives have shown significant cytotoxic effects against a variety of cancer cell lines through diverse molecular mechanisms.

In Vitro Cytotoxicity against Human and Murine Cancer Cell Lines

Numerous studies have documented the cytotoxic potential of N-phenylacetamide derivatives against various cancer cell lines. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated potent activity, particularly against the PC3 prostate carcinoma cell line. nih.gov In this series, compounds bearing a nitro moiety were more cytotoxic than those with a methoxy (B1213986) group, with the most active compound showing an IC50 value of 52 µM against PC3 cells. nih.gov

Another study on phenylacetamide derivatives reported significant cytotoxic effects against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines, with some derivatives exhibiting IC50 values as low as 0.6 µM. tbzmed.ac.ir Furthermore, 1,2,4-triazole-based acetamide hybrids have been tested against the HepG2 liver cancer cell line, with the most active compound showing an IC50 of 16.782 µg/mL. nih.gov Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have also shown considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with an IC50 value of 7.01 µM against the renal cancer line. mdpi.com

Derivative ClassCancer Cell LineCell Line TypeIC50 ValueReference
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamidePC3Prostate Carcinoma52 µM nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7Breast Carcinoma100 µM nih.gov
N-Butyl-2-(2-chlorophenyl)acetamideMDA-MB-468Breast Cancer0.6 µM tbzmed.ac.ir
N-Butyl-2-(2-chlorophenyl)acetamidePC-12Pheochromocytoma0.6 µM tbzmed.ac.ir
1,2,4-Triazole-acetamide hybridHepG2Liver Carcinoma16.782 µg/mL nih.gov
Spiro-acenaphthylene- researchgate.nettbzmed.ac.ir-thiadiazoleRXF393Renal Cancer7.01 µM mdpi.com
Spiro-acenaphthylene- researchgate.nettbzmed.ac.ir-thiadiazoleLOX IMVIMelanoma9.55 µM mdpi.com
Spiro-acenaphthylene- researchgate.nettbzmed.ac.ir-thiadiazoleHT29Colon Cancer24.3 µM mdpi.com

Proposed Molecular Mechanisms of Anticancer Activity (e.g., Kinase Inhibition, Apoptosis Induction, Reactive Oxygen Species Production, Mitochondrial Membrane Potential Modulation)

The anticancer effects of N-phenylacetamide derivatives are attributed to several molecular mechanisms, primarily the induction of apoptosis (programmed cell death). Studies on 1,3-thiazole derivatives of phenylacetamide have shown that their cytotoxicity is linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. sid.ir

Further mechanistic investigations have revealed that these compounds can trigger apoptosis through multiple pathways:

Apoptosis Induction: Phenylacetamide derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes like Bax and FasL while downregulating the anti-apoptotic gene Bcl-2. tbzmed.ac.ir

Reactive Oxygen Species (ROS) Production: Some derivatives exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species, which causes oxidative stress and damages cellular components, ultimately leading to cell death. sid.ir

Mitochondrial Membrane Potential (MMP) Modulation: A decline in the mitochondrial membrane potential is a hallmark of early apoptosis. Certain N-phenylacetamide derivatives have been found to cause a reduction in MMP, indicating mitochondrial dysfunction and commitment to the apoptotic pathway. sid.ir

Kinase Inhibition: Molecular docking studies suggest that some derivatives may act as inhibitors of protein kinases, such as c-kit tyrosine kinase and protein kinase B, which are crucial for cancer cell survival and proliferation. nih.gov

Cell Cycle Arrest: Certain spiro-thiadiazole derivatives have been shown to cause cell cycle arrest in the G1 phase, preventing cancer cells from proceeding to the DNA synthesis (S) phase and thereby inhibiting proliferation. mdpi.com

Anti-inflammatory Properties

Comprehensive searches of scientific databases and literature reveal a lack of specific studies investigating the anti-inflammatory properties of this compound. While various acetamide derivatives have been explored for their potential to mitigate inflammation, research detailing the effects of the N-(4-Ethylphenyl) substitution on this activity is not present in the available literature.

There is no available scientific data concerning the modulation of specific inflammatory pathways or related biomarkers by this compound. Investigations into its effects on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β), cyclooxygenase (COX) enzymes, or nitric oxide (NO) production have not been reported.

Central Nervous System (CNS) Activity

Direct investigation into the Central Nervous System (CNS) activity of this compound is limited. However, research into structurally similar compounds suggests that the phenylacetamide scaffold is of interest for potential CNS effects. One study on a series of phenylacetamide derivatives included the synthesis of the closely related compound, 2-Chloro-N-(4-ethylphenyl)acetamide, for evaluation as a potential antidepressant agent. nih.gov This indicates that molecules with the this compound core structure are considered for CNS-related research, although data for the parent compound itself is not provided.

There are no published results from in vivo behavioral assays, such as the Tail Suspension Test (TST) or the Forced Swim Test (FST), specifically evaluating the antidepressant potential of this compound. nih.gov These tests are standard preclinical models used to screen for antidepressant-like activity, where a reduction in immobility time is considered a positive indicator. ncats.io The absence of this compound in such studies means its potential effects in these models remain unknown.

Specific data on the molecular interactions of this compound with CNS targets, such as the enzyme Monoamine Oxidase-A (MAO-A), is not available in the scientific literature. MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition is a mechanism of action for several antidepressant drugs. uni.lunih.gov Without dedicated enzymatic assays, it is not possible to determine if this compound has any inhibitory activity against MAO-A or other CNS-related targets.

Enzyme Inhibition and Receptor Modulation Studies

There is a lack of published research detailing the broader enzyme inhibition or receptor modulation profile of this compound.

No studies reporting the screening of this compound against a panel of protein kinases are available. Therefore, its kinase inhibition profile has not been determined. Such profiles are crucial for identifying potential applications in areas like oncology and inflammatory diseases, but this line of investigation has not been documented for this specific compound.

Adenosine (B11128) Receptor Antagonism (e.g., A3AR)

The A3 adenosine receptor (A3AR), a G-protein-coupled receptor, is highly expressed in inflammatory and cancer cells, making it a significant target for therapeutic intervention. mdpi.com While this compound represents a basic chemical scaffold, research has focused on more complex acetamide derivatives to achieve potent and selective antagonism of the A3AR. nih.gov

Scientists have explored the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold to modulate the A3AR antagonistic profile. nih.gov Through the systematic variation of methoxyphenyl substitution patterns on this core structure, novel ligands have been developed that exhibit excellent potency, with inhibitory constant (Kᵢ) values on the A3AR of less than 20 nM. nih.gov Furthermore, these compounds have demonstrated high selectivity, showing over 100-fold greater affinity for the A3AR compared to other adenosine receptor subtypes. nih.gov This line of research, combining computational modeling with experimental approaches, has successfully identified key pharmacophoric elements that confer this high selectivity, advancing the understanding of structure-activity and structure-selectivity relationships for this class of compounds. nih.gov

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govresearchgate.net These signaling lipids are involved in a wide array of physiological processes. journalijar.com The acetamide scaffold has been instrumental in the development of potent inhibitors for this enzyme.

A significant breakthrough in this area was the discovery of LEI-401, a first-in-class, potent, and selective NAPE-PLD inhibitor. nih.govresearchgate.net Identified through a high-throughput screening campaign, LEI-401 is a complex derivative that incorporates a modified acetamide-like structure (a pyrimidine-4-carboxamide). nih.govresearchgate.net This compound was shown to effectively decrease NAE levels in the brains of mice and modulate emotional behavior, highlighting the therapeutic potential of NAPE-PLD inhibition. nih.govresearchgate.net The development of LEI-401 and other inhibitors, such as the quinazoline (B50416) sulfonamide derivative ARN19874, has provided crucial pharmacological tools to study the biological functions of NAEs. researchgate.netnih.gov

Investigation of Biological Interaction Mechanisms

Understanding the precise mechanisms through which this compound derivatives exert their biological effects is crucial for drug development. This involves comprehensive strategies to identify their molecular targets and quantify the strength of their interactions.

Binding affinity is a critical parameter that measures the strength of the interaction between a compound and its biological target. For A3AR antagonists based on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, studies have reported excellent potency, with Kᵢ values below 20 nM. nih.gov

In the context of NAPE-PLD inhibition, the development of LEI-401 involved extensive binding affinity assessments. The optimization process from an initial screening hit to the final potent inhibitor was guided by these measurements. The data below illustrates the progressive increase in potency through chemical modifications. researchgate.net

Table 1: In Vitro Activity of Key NAPE-PLD Inhibitors

Data sourced from structure-activity relationship studies on pyrimidine-4-carboxamides. researchgate.net

Identifying the specific molecular target of a bioactive compound is a fundamental step in drug discovery. nih.gov For novel acetamide derivatives, a variety of methods are employed. The initial discovery of NAPE-PLD inhibitors, for example, began with a large-scale high-throughput screening (HTS) of a vast compound library against the enzyme's activity. researchgate.net

Beyond initial screening, chemoproteomic approaches are powerful tools for target identification. Techniques such as affinity-based protein profiling (ABPP) use modified versions of a compound to "fish" for its binding partners within a complex biological sample, like a cell lysate. nih.gov Other advanced methods include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Drug Affinity Responsive Target Stability (DARTS), which can identify targets by observing changes in protein stability or abundance upon compound binding. nih.gov These strategies are essential for validating that a compound's observed biological effect is due to its interaction with the intended target.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of the acetamide scaffold, SAR studies have been pivotal in optimizing potency and selectivity for targets like NAPE-PLD and A3AR. nih.govnih.gov

The development of the potent NAPE-PLD inhibitor LEI-401 is a clear example of successful SAR exploration. nih.govresearchgate.net Researchers began with an initial hit from HTS and systematically modified three different substituent points on the molecule to enhance its potency and improve its physicochemical properties, such as lipophilicity. nih.govresearchgate.net Similarly, for A3AR antagonists, a joint theoretical and experimental approach was used to characterize the key structural features governing the compounds' activity and selectivity, leading to the identification of novel pharmacophoric elements. nih.gov

The specific chemical groups (substituents) attached to a core scaffold like acetamide have a profound impact on its pharmacological profile. Altering these substituents can fine-tune a compound's interaction with its target, enhancing potency and selectivity.

Optimization of Pharmacophoric Features for Enhanced Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its chemical features, collectively known as its pharmacophore. For N-arylacetamides, key pharmacophoric features often include a hydrophobic aromatic ring, a hydrogen bond donor (the N-H group), and a hydrogen bond acceptor (the C=O group). Optimization of these features can lead to enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on various N-arylacetamide derivatives have provided insights into the physicochemical properties that govern their biological effects. These models mathematically correlate variations in chemical structure with changes in biological activity. For instance, in a series of indoloacetamide inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), QSAR analysis revealed that good activity is largely determined by the lipophilicity and dimensions of the substituent on the indole (B1671886) nitrogen, while the substituted phenyl ring should have limited dimensions and lipophilicity. nih.gov This suggests that modifications to the ethyl group on the phenyl ring of this compound could modulate its activity.

Pharmacophore modeling is another powerful tool for optimizing lead compounds. By identifying the common structural features of a set of active molecules, a pharmacophore model can be generated and used to screen for new, potentially more potent compounds. For example, a ligand-based pharmacophore model was successfully used to identify novel 2-heteroarylthio-N-arylacetamides as Hsp90 C-terminal inhibitors. nih.gov The best pharmacophore model consisted of two hydrogen bond acceptors and two hydrophobic features. nih.gov This indicates that the acetamide moiety and the aromatic ring are crucial for activity.

Similarly, a pharmacophore model for arylpiperazine amide derivatives as BACE 1 inhibitors was developed, and subsequent screening led to the identification of new N-phenyl-1-arylamide derivatives with inhibitory activity. nih.gov These studies underscore the importance of the relative orientation of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups in determining the biological activity of N-arylacetamides.

Based on these principles, the optimization of this compound could involve several strategies:

Modification of the Ethyl Group: Altering the size, lipophilicity, and electronic properties of the ethyl group could impact binding affinity and selectivity. For example, replacing it with smaller or larger alkyl groups, or introducing polar functional groups, could probe the steric and electronic requirements of a potential binding pocket.

Substitution on the Phenyl Ring: Introducing substituents at other positions on the phenyl ring could influence the molecule's electronic distribution and provide additional interaction points with a biological target.

Modification of the Acetyl Group: The acetyl group can also be modified. For instance, replacing the methyl group with other alkyl or aryl groups could alter the hydrophobic character and steric profile of this part of the molecule.

The following table summarizes potential modifications to the this compound scaffold and their predicted impact on activity based on general principles of medicinal chemistry and findings from related N-arylacetamide series.

Modification SiteType of ModificationPotential Impact on ActivityRationale
Ethyl Group Increase alkyl chain lengthMay increase or decrease activityDependent on the size of the hydrophobic pocket of the target.
Introduce polar groups (e.g., -OH, -NH2)May increase water solubility and introduce new hydrogen bonding interactions.Improved pharmacokinetic properties and potential for new binding interactions.
Phenyl Ring Add electron-withdrawing groups (e.g., -Cl, -NO2)Could alter the pKa of the amide N-H and affect hydrogen bonding strength.Modification of electronic properties can influence binding affinity.
Add electron-donating groups (e.g., -OCH3)Could enhance π-π stacking interactions with aromatic residues in the target.Increased binding affinity through enhanced non-covalent interactions.
Acetyl Group Replace methyl with larger alkyl/aryl groupsMay increase hydrophobic interactions.Probing for additional hydrophobic pockets in the binding site.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. researchgate.netmdpi.comleffingwell.com Many biological targets, such as enzymes and receptors, are chiral and therefore can interact differently with the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule. nih.gov This can lead to significant differences in potency, efficacy, and even the type of biological response observed between isomers.

This compound itself is an achiral molecule and does not have stereoisomers. However, the introduction of a chiral center would result in enantiomers, which could exhibit different biological activities. A chiral center could be introduced, for example, by modifying the acetyl group to an α-substituted propionyl group, creating N-(4-ethylphenyl)-2-substituted-propanamide.

The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to potential differences in uptake by the L-amino acid transport system. nih.gov

If a chiral analog of this compound were to be synthesized, it would be crucial to separate and test the individual enantiomers, as one might be significantly more active or have a better safety profile than the other. The less active or inactive enantiomer is sometimes referred to as the "distomer," while the more active one is the "eutomer." nih.gov In some cases, the distomer is not merely inactive but may contribute to undesirable side effects.

The table below illustrates hypothetical scenarios for the differential activity of enantiomers if a chiral center were introduced into the this compound structure.

PropertyEnantiomer REnantiomer SPotential Implications
Binding Affinity (Ki) HighLowEnantiomer R is the eutomer and primarily responsible for the therapeutic effect.
Metabolism Rapidly metabolizedSlowly metabolizedDifferences in duration of action and potential for drug-drug interactions.
Toxicity LowHighEnantiomer S contributes to adverse effects, making the racemic mixture less safe.
Receptor Selectivity Selective for Target ASelective for Target BEnantiomers could have different pharmacological profiles, potentially leading to different therapeutic applications or side effects.

Advanced Research Applications and Future Directions of N 4 Ethylphenyl Acetamide

Role in Drug Discovery and Development

The acetamide (B32628) functional group is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs. The N-(4-Ethylphenyl)acetamide structure, in particular, provides a valuable backbone for the synthesis of new chemical entities with a wide range of potential biological activities.

Identification and Optimization of Lead Compounds

In the intricate process of drug discovery, a "lead compound" is a chemical entity showing promising biological activity that can be further developed into a therapeutic agent. The this compound scaffold offers a foundational structure for the identification and optimization of such lead compounds. By modifying the ethylphenyl group or the acetyl moiety, chemists can systematically synthesize libraries of analogues to explore structure-activity relationships (SAR). This process is crucial for enhancing potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

For instance, derivatives of the broader N-phenylacetamide class have been investigated for various therapeutic targets. The core structure allows for the introduction of different functional groups at various positions on the phenyl ring, leading to compounds with diverse pharmacological profiles.

Table 1: Examples of Bioactive Acetamide Derivatives

Derivative ClassTherapeutic AreaResearch Focus
N-phenylacetamide derivativesAntibacterialSynthesis of new agents to combat resistant bacterial strains.
Thiazole-containing acetamidesAnticancerDevelopment of novel scaffolds active against sensitive and resistant cancer cell lines.
Chloroacetamide derivativesHerbicidalExploration of analogues for weed management in agriculture.

This table is for illustrative purposes and showcases the broader potential of the acetamide scaffold in medicinal chemistry.

Development of Advanced Materials Utilizing this compound Motifs

While direct applications of this compound in advanced materials are not extensively documented in current literature, the inherent properties of its structural motifs suggest potential avenues for exploration. The aromatic phenyl ring and the amide linkage are common components in various functional organic materials.

Exploration of Specific Material Properties (e.g., conductivity, fluorescence)

The N-phenylacetamide core could potentially be incorporated into larger polymeric structures or organic frameworks. The electronic nature of the aromatic ring and the potential for hydrogen bonding through the amide group could influence the bulk properties of such materials, potentially leading to applications in organic electronics or as sensors. However, specific research on this compound for properties like conductivity or fluorescence is not yet prominent.

Agricultural Chemistry Applications, such as Insecticidal Properties

The acetamide chemical class includes compounds with known herbicidal activity, such as S-Metolachlor. This suggests that derivatives of this compound could be investigated for their potential as agrochemicals. However, there is currently no specific, publicly available research detailing the insecticidal properties of this compound itself. Further screening and derivatization would be necessary to explore this potential application.

Future Research Avenues and Translational Potential

The versatility of the this compound scaffold opens up numerous possibilities for future research and development across multiple scientific disciplines.

Exploration of Additional Biological Activities and Therapeutic Areas

The true potential of this compound and its derivatives in medicine is likely yet to be fully uncovered. Future research could focus on screening these compounds against a wider array of biological targets to identify novel therapeutic applications. Areas of interest could include, but are not limited to:

Antiviral agents: The acetamide moiety is present in some antiviral drugs, suggesting that novel this compound derivatives could be designed and synthesized to target viral proteins.

Anti-inflammatory drugs: Chronic inflammation is a hallmark of many diseases. The development of new anti-inflammatory agents with novel mechanisms of action is an ongoing need.

Neuroprotective agents: The blood-brain barrier permeability of small molecules like this compound could make its derivatives interesting candidates for targeting central nervous system disorders.

The continued exploration of this chemical scaffold, coupled with advances in computational chemistry and high-throughput screening, promises to yield new and valuable discoveries in the years to come.

Development of Novel Synthetic Methodologies

The traditional synthesis of N-arylacetamides, including this compound, often involves the acylation of an aniline (B41778) derivative with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. While effective, these methods can present environmental and efficiency challenges. Consequently, a significant thrust in current research is the development of novel, more sustainable, and efficient synthetic methodologies.

Green Chemistry Approaches: In recent years, "green" synthetic routes for N-phenylacetamides have gained traction. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. One promising approach involves the use of biocatalysts, such as enzymes from microorganisms like Candida parapsilosis, to facilitate the amidation reaction under milder conditions. rsc.org Research into catalyst-free synthesis in eco-friendly solvents like water is also an active area of investigation for various acetamide derivatives, offering a potentially cleaner route for the production of this compound.

Modified and Optimized Routes: Beyond green chemistry, efforts are being made to modify and optimize existing synthetic protocols. This includes the development of one-pot synthesis procedures that reduce the number of intermediate purification steps, thereby saving time and resources. For instance, methodologies have been developed for the synthesis of N-arylacetamides from aryltriazenes and acetonitrile (B52724) under metal-free conditions, providing an alternative to traditional aniline-based routes. The optimization of reaction conditions, such as temperature, solvent, and catalyst loading, for related N-aryl acetoacetamides has also been shown to significantly improve yields and purity, a principle that can be applied to the synthesis of this compound. researchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Arylacetamides
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Traditional AcylationReaction of 4-ethylaniline (B1216643) with acetic anhydride or acetyl chloride.Well-established and high-yielding. byjus.com
Green Synthesis (Biocatalysis)Enzyme-catalyzed reaction.Milder reaction conditions, reduced environmental impact. rsc.org
Catalyst-Free Synthesis in WaterUtilizes water as a green solvent, avoiding organic solvents.Environmentally friendly, simplified workup.
Metal-Free Synthesis from AryltriazenesAlternative starting materials to anilines.Avoids potentially carcinogenic aniline derivatives.

Deeper Mechanistic Elucidation of Biological Effects

While acetanilide (B955), the parent compound of this compound, is known for its analgesic and antipyretic properties, the precise molecular mechanisms underlying the biological effects of its derivatives are often not fully understood. wikipedia.org Future research is directed towards a more profound mechanistic elucidation, moving beyond phenotypic screening to identify specific molecular targets and pathways.

Computational and Molecular Docking Studies: A significant frontier in this area is the use of computational chemistry and molecular docking simulations. These in silico techniques allow researchers to predict how this compound and its analogs might interact with specific biological targets, such as enzymes or receptors. For many acetamide derivatives, molecular docking studies have been instrumental in identifying potential binding modes and informing the design of more potent and selective compounds. semanticscholar.orgresearchgate.netorientjchem.orgresearchgate.netd-nb.info Similar approaches can be applied to this compound to explore its potential interactions with targets like cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. patsnap.com

In Vitro and In Vivo Investigations: Computational predictions must be validated through rigorous in vitro and in vivo studies. Future research will likely involve a battery of biochemical and cell-based assays to confirm the inhibitory activity of this compound against predicted targets. Studies on novel phenoxyacetamide derivatives, for instance, have utilized in vitro assays to demonstrate their pro-apoptotic activity in cancer cells. nih.gov Should this compound show promise in these initial screens, further investigation in animal models would be necessary to understand its pharmacokinetic and pharmacodynamic profiles and to confirm its mechanism of action in a whole-organism context.

Formulation and Delivery System Research (Implied for translational research)

For any biologically active compound to be therapeutically useful, it must be effectively delivered to its site of action in the body. Research into formulation and drug delivery systems is therefore a critical component of translational research for this compound. While specific studies on this compound are limited, the broader field of pharmaceutical sciences offers numerous advanced strategies that could be applied.

Advanced Drug Delivery Systems: The development of novel drug delivery systems (DDS) aims to improve the bioavailability, stability, and therapeutic efficacy of active compounds while minimizing potential side effects. nih.gov For a compound like this compound, this could involve its incorporation into various controlled-release formulations.

Nanoparticle-based systems: Encapsulating this compound within liposomes or polymeric nanoparticles could enhance its solubility, protect it from premature degradation, and potentially allow for targeted delivery to specific tissues. nih.gov

Transdermal delivery: For certain applications, formulating this compound into a transdermal patch could provide sustained release and avoid first-pass metabolism in the liver. nih.gov

The choice of an appropriate delivery system would depend on the specific therapeutic application being pursued. The overarching goal of this research is to create formulations that release the compound at a controlled rate, maintaining therapeutic concentrations in the body for an extended period, thus improving patient compliance and treatment outcomes. nih.gov

Table 2: Potential Advanced Drug Delivery Systems for this compound
Delivery SystemPrinciplePotential Benefits for this compoundReference
LiposomesEncapsulation in phospholipid vesicles.Improved solubility and bioavailability, reduced toxicity. nih.gov
Polymeric NanoparticlesEntrapment within a biodegradable polymer matrix.Controlled and sustained release, potential for targeting. nih.gov
Transdermal PatchesDelivery through the skin into the systemic circulation.Avoidance of first-pass metabolism, sustained drug levels. nih.gov

Q & A

What are the recommended synthetic protocols for N-(4-Ethylphenyl)acetamide and its derivatives in medicinal chemistry research?

Basic Research Question
this compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11) is prepared by reacting quinazolinone precursors with thioacetamide intermediates under reflux conditions in ethanol, achieving yields of 65–75% . Catalytic methods, such as using β-oxo catalysts in trifluoroethanol (TFE)/dichloromethane mixtures, optimize reaction efficiency for analogs like N-(4-Ethylphenyl)-N-(3,4-dimethylphenyl)acetamide (52% yield) .

How do substituent variations on the phenyl ring influence the physicochemical properties of this compound derivatives?

Advanced Research Question
Substituents like methoxy, ethoxy, or sulfamoyl groups alter solubility, dipole moments, and bioactivity. For instance:

  • Methoxy/ethoxy groups enhance lipophilicity, improving membrane permeability.
  • Sulfamoyl groups introduce hydrogen-bonding capacity, critical for target binding in antimicrobial agents .
    Physicochemical profiling via HPLC, logP calculations, and thermal analysis (e.g., melting points ranging from 155–220°C) is essential to correlate structure-activity relationships .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound analogs?

Advanced Research Question
Contradictions in spectral data arise from tautomerism, impurities, or solvent effects. Methodological strategies include:

  • Cross-validation : Compare experimental IR carbonyl stretches (~1670–1690 cm⁻¹) and ¹H NMR aromatic proton signals (δ 6.8–7.4 ppm) with computational predictions (DFT) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 591.68 for a thienopyrimidinyl derivative) .
  • Crystallographic validation to resolve ambiguities in nitro group orientation or hydrogen-bonding patterns in related compounds .

What methodological approaches are employed to evaluate the bioactivity of this compound derivatives against target organisms?

Advanced Research Question
Bioactivity testing involves:

  • Mosquito larvicidal assays : Derivatives like VUAA1 (a thioacetamide-quinazolinone hybrid) show repellent activity by targeting insect odorant receptors. Dose-response curves (LC₅₀ values) quantify efficacy .
  • Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
  • Enzyme inhibition studies : Fluorescence-based assays to measure binding affinity to sulfamoyl targets .

How do crystallographic studies contribute to understanding the molecular interactions of this compound in heterocyclic compound synthesis?

Advanced Research Question
X-ray crystallography reveals:

  • Intermolecular interactions : Centrosymmetric head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing in analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
  • Conformational flexibility : Nitro group torsion angles (e.g., −16.7° to 160.9°) influence electronic properties and reactivity .
  • Solvent-accessible surfaces : Identify hydrophobic pockets for drug design .

What strategies are effective in optimizing reaction yields for this compound derivatives under varying catalytic conditions?

Basic Research Question
Yield optimization strategies include:

  • Catalyst screening : β-Oxo catalysts in TFE improve regioselectivity (52% yield) vs. traditional acid catalysts .
  • Solvent polarity adjustment : Ethanol/water mixtures enhance precipitation of crystalline products .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.